![molecular formula C21H18Cl2N4O2S B244452 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244452.png)
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.
作用机制
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a key mediator of the B cell receptor (BCR) signaling pathway, which is critical for B cell survival and proliferation. Inhibition of BTK by 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide leads to decreased BCR signaling, resulting in decreased B cell proliferation and survival.
Biochemical and physiological effects:
In addition to its effects on B cells, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been shown to have anti-inflammatory effects in preclinical studies. BTK is also involved in the signaling pathways of other immune cells, such as macrophages and mast cells. Inhibition of BTK by 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in these cells.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, like all drugs, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has limitations in terms of its pharmacokinetics and toxicity. Further studies are needed to optimize the dosing and administration of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and to evaluate its long-term safety.
未来方向
There are several potential future directions for the development of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immunomodulatory drugs and checkpoint inhibitors. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic and toxicity profiles. Finally, there is a need for further studies to elucidate the role of BTK in other immune cells and to evaluate the potential of BTK inhibitors in the treatment of other inflammatory and autoimmune diseases.
Conclusion:
In conclusion, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide is a novel and potent inhibitor of BTK with promising therapeutic potential in the treatment of B cell malignancies and other inflammatory diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully evaluate the potential of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and other BTK inhibitors in the clinic.
合成方法
The synthesis of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide involves a multi-step process, starting with the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-(4-piperazinyl)aniline in the presence of a base to form the corresponding amide. The amide is then coupled with 2-thiophenecarboxylic acid in the presence of a coupling agent to form the desired product, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide.
科学研究应用
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications in B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has shown potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.
属性
分子式 |
C21H18Cl2N4O2S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
2-chloro-N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N4O2S/c22-16-13-14(25-20(28)15-3-1-7-24-19(15)23)5-6-17(16)26-8-10-27(11-9-26)21(29)18-4-2-12-30-18/h1-7,12-13H,8-11H2,(H,25,28) |
InChI 键 |
MSVUVTKCMPDWPK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl)C(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)
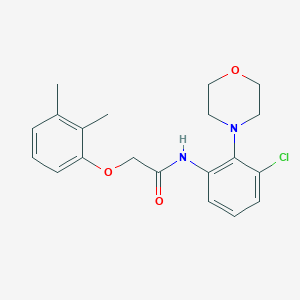

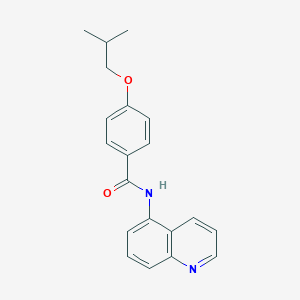

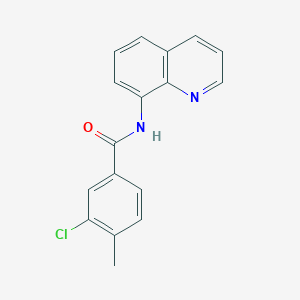
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

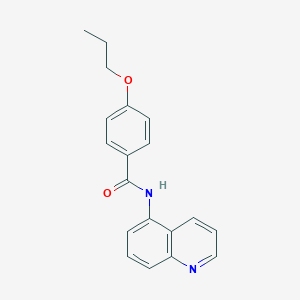
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)
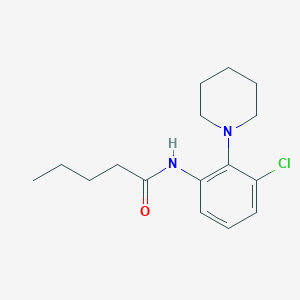
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)